molecular formula C17H14O3 B1296109 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one CAS No. 5408-46-8

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

Cat. No. B1296109
CAS RN: 5408-46-8
M. Wt: 266.29 g/mol
InChI Key: RJMGRGVAXQHCTH-UHFFFAOYSA-N
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Description

The compound 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a derivative of benzo[c]chromen-6-one, which is a class of compounds known for their diverse applications in various scientific fields such as analytical, environmental, and medicinal chemistry. These compounds have been the subject of research due to their fluorescence properties and their interactions with metals, which are of particular interest for the development of fluorescence probes .

Synthesis Analysis

The synthesis of related compounds, such as 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, has been achieved through various methods. One study demonstrated the synthesis of this compound and highlighted its fluorescent properties, which were enhanced in the presence of metals . Another approach to synthesizing similar compounds involves a one-pot three-component condensation process using aromatic aldehydes, malononitrile, and dimedone or 4-hydroxycoumarin, with starch solution acting as an efficient homogenous catalyst . This method offers the advantages of using a non-toxic and biodegradable catalyst, a simple work-up procedure, and a short reaction time.

Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-one derivatives is crucial in determining their fluorescent properties and their ability to interact with metals. The study of the racemic form of a related compound revealed that the presence of a substituent at the 4-position significantly affects the fluorescence characteristics of the molecule . This suggests that the molecular structure, particularly the substituents attached to the benzo[c]chromen-6-one system, plays a vital role in the compound's properties and potential applications.

Chemical Reactions Analysis

The chemical reactions of benzo[c]chromen-6-one derivatives, including their interactions with metals, are of significant interest. The research indicated that the compound displayed fluorescence enhancement when interacting with metals, which is a distinct behavior compared to other urolithins studied previously . This enhancement suggests potential applications in the development of selective sensors for metal ions, which could be valuable in various analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one and its derivatives are influenced by their molecular structures. The fluorescence properties, in particular, are sensitive to structural changes, as demonstrated by the substituent-dependent effects observed in the study . The synthesis method using starch solution as a catalyst also implies that the resulting compounds have favorable properties such as high yields and environmental friendliness due to the use of biodegradable catalysts .

Future Directions

The future directions of research on 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one could involve further exploration of its derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

1-hydroxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-15-7-3-6-12-11(15)8-9-13-10-4-1-2-5-14(10)17(19)20-16(12)13/h3,6-9,18H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMGRGVAXQHCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)C(=CC=C4)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202410
Record name 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

CAS RN

5408-46-8
Record name 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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